![molecular formula C10H15Cl2N3O2 B14510457 5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 62756-99-4](/img/structure/B14510457.png)
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione, also known as uracil mustard, is a nitrogen mustard derivative of uracil. It is an alkylating agent used primarily for its antineoplastic properties. This compound is known for its ability to inhibit DNA synthesis and function by cross-linking DNA strands .
Preparation Methods
The synthesis of 5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of uracil with bis(2-chloroethyl)amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: The compound is used in studies related to DNA damage and repair mechanisms.
Medicine: It is employed as an antineoplastic agent in the treatment of certain cancers, particularly lymphatic malignancies.
Industry: The compound finds applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione involves its activation and subsequent binding to the guanine and cytosine moieties of DNA. This binding leads to the cross-linking of DNA strands, thereby inhibiting DNA synthesis and function. The compound selectively inhibits the synthesis of deoxyribonucleic acid (DNA), and at high concentrations, it can also suppress cellular RNA and protein synthesis .
Comparison with Similar Compounds
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione can be compared with other nitrogen mustard derivatives, such as:
5-[Bis(2-chloroethyl)amino]uracil: Similar in structure but lacks the ethyl group.
5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester: Contains a benzimidazole ring instead of a pyrimidine ring.
Bis(2-chloroethyl)amine: A simpler structure with only the bis(2-chloroethyl)amine moiety. The uniqueness of this compound lies in its specific structure, which confers distinct chemical and biological properties
Properties
CAS No. |
62756-99-4 |
|---|---|
Molecular Formula |
C10H15Cl2N3O2 |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15Cl2N3O2/c1-2-14-7-8(9(16)13-10(14)17)15(5-3-11)6-4-12/h7H,2-6H2,1H3,(H,13,16,17) |
InChI Key |
RNXNOVKSSXQJKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)NC1=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)
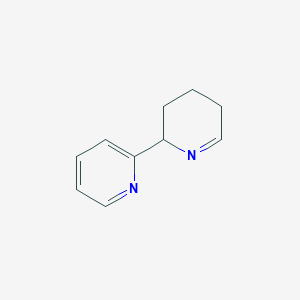


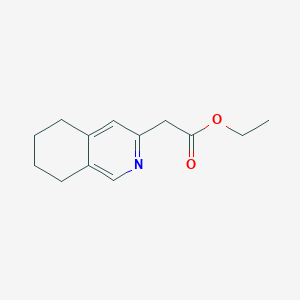
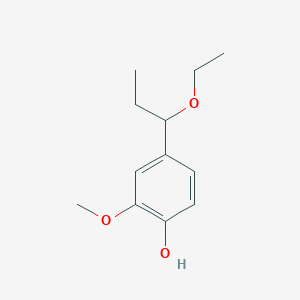


![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)
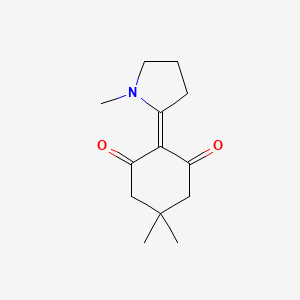

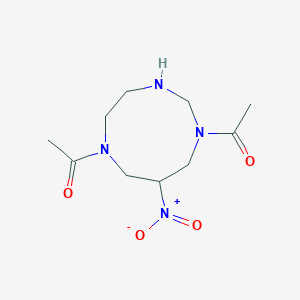
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
